RNase L-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

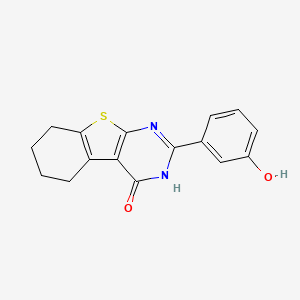

IUPAC Name |

2-(3-hydroxyphenyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-10-5-3-4-9(8-10)14-17-15(20)13-11-6-1-2-7-12(11)21-16(13)18-14/h3-5,8,19H,1-2,6-7H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBWEMIJOWUBEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC(=CC=C4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357618-26-9 |

Source

|

| Record name | 5-(3-hydroxyphenyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Probing the Allosteric Inhibition of RNase L: A Technical Guide to Small Molecule Modulators

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of small molecule inhibitors of Ribonuclease L (RNase L), a key enzyme in the innate immune response. While the specific compound "RNase L-IN-2" was not identified in publicly available literature, this document details the action of well-characterized RNase L inhibitors, offering insights into their therapeutic potential and the methodologies used for their discovery and evaluation.

The RNase L Pathway: A Critical Antiviral Mechanism

Ribonuclease L (RNase L) is a latent endoribonuclease that, upon activation, plays a crucial role in the cellular defense against viral infections.[1][2] Its activation is tightly regulated by the 2-5A system.[1][3][4] In response to viral double-stranded RNA (dsRNA), oligoadenylate (B1213165) synthetases (OAS) are activated to produce 2',5'-linked oligoadenylates (2-5A).[3][5] These 2-5A molecules then bind to the ankyrin repeat domain of inactive RNase L monomers, inducing their dimerization and subsequent activation.[2][4][6][7] Activated RNase L then cleaves single-stranded viral and cellular RNA, leading to the inhibition of protein synthesis and apoptosis of the infected cell, thereby limiting viral propagation.[2][8]

However, dysregulation of the RNase L pathway has been implicated in certain inflammatory and autoimmune conditions, such as Aicardi-Goutières syndrome (AGS), making it a promising target for therapeutic inhibition.[9][10][11][12]

Mechanisms of Action of RNase L Inhibitors

Small molecule inhibitors of RNase L have been identified that act through various mechanisms. A predominant mechanism involves the allosteric inhibition by binding to the ATP-binding pocket of the pseudokinase domain of RNase L.[9][10] This binding event prevents the conformational changes necessary for dimerization and activation of the ribonuclease domain, even in the presence of the 2-5A activator.

Other inhibitors have been found to function without binding to the kinase active site, suggesting alternative allosteric sites or mechanisms of action that are still under investigation.[5]

Signaling Pathway of RNase L Activation and Inhibition

Caption: RNase L activation by viral dsRNA and inhibition by small molecules.

Quantitative Data for Known RNase L Inhibitors

Several small molecule inhibitors of RNase L have been identified and characterized. The following table summarizes their in vitro inhibitory activities.

| Compound | Target | IC50 | Assay Type | Reference |

| Myricetin | Human RNase L | 2.18 ± 0.13 µM | FRET-based enzyme assay | [9] |

| Vitexin | Human RNase L | 5.37 ± 0.28 µM | FRET-based enzyme assay | [9] |

| Hyperoside | Human RNase L | 1.63 ± 0.12 µM | FRET-based enzyme assay | [9] |

| Sunitinib | Human RNase L | 1.4 µM | In vitro ribonuclease assay | [5] |

| Ellagic Acid | Porcine RNase L | 73.5 nM | In vitro fluorescence ribonuclease assay | [13] |

| Valoneic Acid Dilactone | Porcine RNase L | Not specified, but superior to Ellagic Acid | In vitro fluorescence ribonuclease assay | [5] |

Experimental Protocols

The discovery and characterization of RNase L inhibitors rely on a series of biochemical and cell-based assays.

FRET-Based In Vitro RNase L Inhibition Assay

This assay is commonly used for high-throughput screening of potential RNase L inhibitors.[13][14]

Principle: A single-stranded RNA probe is labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA probe by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence. Inhibitors of RNase L will prevent this cleavage, resulting in a lower fluorescence signal compared to the uninhibited control.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 1.5 mM MgCl2, 1 mM DTT).

-

Compound Incubation: Add the test compounds at various concentrations to the wells of a microplate.

-

Enzyme Addition: Add purified recombinant human RNase L to the wells.

-

Activation: Initiate the reaction by adding the 2-5A activator.

-

Substrate Addition: Add the FRET-labeled RNA substrate.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM) over time.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cellular rRNA Cleavage Assay

This assay assesses the activity of RNase L inhibitors in a cellular context.[10]

Principle: Activated RNase L cleaves ribosomal RNA (rRNA) at specific sites, generating characteristic cleavage products. The ability of a compound to inhibit this rRNA cleavage in cells treated with an RNase L activator is a measure of its cellular efficacy.

Protocol:

-

Cell Culture: Plate cells (e.g., A549 human lung carcinoma cells) and grow to a suitable confluency.

-

Compound Pre-incubation: Treat the cells with the test inhibitor at various concentrations for a defined period (e.g., 4 hours).

-

RNase L Activation: Transfect the cells with purified 2-5A to activate endogenous RNase L.

-

Incubation: Incubate the cells for a further period (e.g., 2-4.5 hours) to allow for rRNA cleavage.[15]

-

RNA Extraction: Harvest the cells and extract total RNA.

-

RNA Analysis: Analyze the integrity of the rRNA by gel electrophoresis (e.g., agarose (B213101) gel or BioAnalyzer). The presence of distinct cleavage bands in the 2-5A treated samples and their reduction in the inhibitor-treated samples indicates inhibitory activity.

Experimental Workflow for RNase L Inhibitor Discovery

Caption: A typical workflow for the discovery of RNase L inhibitors.

Conclusion

The development of small molecule inhibitors of RNase L represents a promising therapeutic strategy for a range of diseases characterized by aberrant activation of this innate immune pathway. The allosteric inhibition of RNase L through binding to its pseudokinase domain is a key mechanism of action for several identified compounds. The experimental protocols detailed in this guide provide a framework for the continued discovery and characterization of novel RNase L inhibitors, paving the way for new therapeutic interventions.

References

- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RNase-L Control of Cellular mRNAs: Roles in Biologic Functions and Mechanisms of Substrate Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Type-Specific Effects of RNase L on Viral Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]

- 13. researchgate.net [researchgate.net]

- 14. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of RNase L-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a vital role in the antiviral response. Its activation by 2',5'-oligoadenylates (2-5A) leads to the degradation of viral and cellular RNA, thereby inhibiting viral replication. The therapeutic potential of modulating RNase L activity has driven the search for small-molecule activators. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of RNase L-IN-2, a small-molecule activator of RNase L. We delve into the signaling pathways involving RNase L, the experimental methodologies used to identify and validate this compound, and a detailed, plausible synthetic route based on established chemical principles. This document is intended to serve as a valuable resource for researchers in the fields of drug discovery, immunology, and oncology.

The RNase L Signaling Pathway: A Key Antiviral Defense Mechanism

RNase L is a latent endoribonuclease that, upon activation, dimerizes and cleaves single-stranded RNA. This activation is a key event in the interferon (IFN)-mediated antiviral response. The canonical activation pathway is initiated by the recognition of double-stranded RNA (dsRNA), a common byproduct of viral replication, by 2',5'-oligoadenylate synthetases (OAS). Activated OAS synthesizes 2',5'-oligoadenylates (2-5A), which then bind to the ankyrin repeat domain of RNase L, inducing its dimerization and subsequent enzymatic activity.[1][2]

Discovery of this compound: A High-Throughput Screening Approach

This compound was identified through a high-throughput screening (HTS) campaign aimed at discovering novel small-molecule activators of RNase L. The primary assay utilized was a Fluorescence Resonance Energy Transfer (FRET)-based method designed to measure the enzymatic activity of RNase L in a 384-well plate format.[2][3]

The screening of approximately 32,000 compounds led to the identification of seven initial hits that activated RNase L at micromolar concentrations.[4] Subsequent structure-activity relationship (SAR) studies on these initial hits resulted in the identification of more potent analogs, including this compound (referred to as compound 2 in the primary literature).[2]

| Compound | EC50 (µM) |

| This compound (Compound 2) | 22 |

| Compound 1 | 18 |

Table 1: Potency of Lead RNase L Activators [2][5]

Synthesis of this compound: The Gewald Reaction

This compound belongs to the class of 2-aminothiophenes. A common and efficient method for the synthesis of this scaffold is the Gewald reaction, a one-pot multicomponent condensation.[6][7] While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be devised based on the principles of the Gewald reaction.

The synthesis would involve the reaction of a suitable ketone (2-hydroxyacetophenone), an active methylene (B1212753) nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.

Plausible Synthetic Scheme for this compound:

Representative Experimental Protocol for Gewald Synthesis

The following is a representative protocol for the synthesis of a 2-aminothiophene derivative via the Gewald reaction, which can be adapted for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol).

-

Catalyst Addition: Add a basic catalyst, such as morpholine (B109124) or triethylamine (B128534) (0.1-0.5 eq), to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel.

Experimental Protocols for this compound Characterization

Several biophysical and biochemical assays are crucial for characterizing the activity and mechanism of action of RNase L modulators like this compound.

Fluorescence Resonance Energy Transfer (FRET) Assay

This assay is used to measure the ribonuclease activity of RNase L and was the primary method for the discovery of this compound.[2][8]

-

Principle: An RNA oligonucleotide substrate is labeled with a fluorophore (e.g., 6-FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in low fluorescence. Upon cleavage of the RNA substrate by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence.

-

Protocol:

-

Prepare a reaction mixture containing purified RNase L, the FRET probe, and the test compound (e.g., this compound) in a suitable buffer.

-

Initiate the reaction by adding the natural activator 2-5A (for inhibitor screening) or measure the direct activation by the test compound.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the RNase L activity.

-

RNase L Dimerization Assay

This assay confirms that the activation of RNase L by a small molecule proceeds through the same mechanism as the natural activator, 2-5A, which involves dimerization.[9][10]

-

Principle: A mammalian two-hybrid system can be employed. Two constructs are created: one with the GAL4 DNA-binding domain fused to RNase L and another with the VP16 activation domain fused to RNase L. If RNase L dimerizes in the presence of an activator, the DNA-binding domain and the activation domain are brought into proximity, driving the expression of a reporter gene (e.g., luciferase).

-

Protocol:

-

Co-transfect cells with the two RNase L fusion constructs and a reporter plasmid.

-

Treat the cells with the test compound.

-

Measure the reporter gene activity (e.g., luciferase activity) to quantify the extent of RNase L dimerization.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular context.[11][12][13]

-

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

-

Protocol:

-

Treat intact cells with the test compound or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Detect the amount of soluble RNase L at each temperature by Western blotting or other protein quantification methods.

-

Compare the melting curves of RNase L in the presence and absence of the compound to determine if there is a thermal shift.

-

Conclusion

This compound represents a significant advancement in the development of small-molecule modulators of the innate immune system. Its discovery through a high-throughput FRET-based assay and its characterization using a suite of biophysical and cellular assays have provided a valuable chemical tool for studying the biology of RNase L. The plausible synthesis of this compound via the Gewald reaction offers a straightforward approach for its preparation, enabling further investigation into its therapeutic potential for viral infections and other diseases where RNase L activation is beneficial. This technical guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies.

References

- 1. Small-molecule activators of RNase L with broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gewald Reaction [organic-chemistry.org]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RNase L dimerization in a mammalian two-hybrid system in response to 2',5'-oligoadenylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to RNase L Inhibitors and their Interplay with Innate Immunity Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ribonuclease L (RNase L), a crucial enzyme in the innate immune system, represents a significant target for therapeutic intervention in various diseases, including viral infections and certain inflammatory disorders. This technical guide provides a comprehensive overview of RNase L's role in antiviral defense, the mechanism of its inhibition by small molecules, and the experimental methodologies used to characterize these inhibitors. While this document refers to "RNase L-IN-2" as a conceptual inhibitor, it presents concrete data and protocols for well-characterized small molecule inhibitors of RNase L, such as Myricetin and Hyperoside, to serve as practical examples for researchers in the field. This guide offers detailed signaling pathway diagrams, structured quantitative data, and explicit experimental protocols to facilitate further research and development of novel RNase L-targeted therapeutics.

Introduction to RNase L and its Role in Innate Immunity

The 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L system is a critical arm of the interferon (IFN)-mediated innate immune response to viral infections.[1][2] Upon viral entry, the presence of double-stranded RNA (dsRNA), a common viral replication intermediate, is detected by the OAS family of proteins.[3] This recognition event triggers OAS to synthesize 2'-5'-linked oligoadenylates (2-5A) from ATP.[2][3]

The newly synthesized 2-5A acts as a second messenger, binding to and activating the latent endoribonuclease, RNase L.[4] This activation induces a conformational change, causing RNase L to dimerize and become a potent ribonuclease.[4] Activated RNase L indiscriminately cleaves single-stranded viral and cellular RNAs, thereby inhibiting viral replication and protein synthesis, ultimately leading to apoptosis of the infected cell.[1][2] Beyond its direct antiviral activity, RNA cleavage products generated by RNase L can further amplify the innate immune response by activating other pattern recognition receptors like RIG-I and MDA5, leading to the production of type I interferons and other pro-inflammatory cytokines.[4]

Given its central role in immunity and cell fate, dysregulation of the RNase L pathway is implicated in various pathological conditions. Consequently, small molecule inhibitors of RNase L are valuable tools for dissecting its physiological functions and hold therapeutic potential for diseases characterized by excessive RNase L activation.

This compound: A Conceptual Small Molecule Inhibitor

While a specific compound publicly designated as "this compound" is not documented in scientific literature, this guide will utilize data from known small molecule inhibitors of RNase L discovered through fragment-based screening to exemplify the principles of RNase L inhibition. Compounds such as Myricetin, Vitexin, and Hyperoside serve as excellent surrogates for understanding the quantitative aspects and experimental characterization of RNase L inhibitors.[3][5] These inhibitors typically function by binding to the ATP-binding pocket of the pseudokinase domain of RNase L, allosterically preventing its catalytic activity.[5]

Quantitative Data for RNase L Inhibitors

The inhibitory potency of small molecules against RNase L is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for representative RNase L inhibitors against both human (H-RNase L) and porcine (P-RNase L) orthologs.

Table 1: IC50 Values of Flavonoid Inhibitors against RNase L [5]

| Compound | H-RNase L IC50 (µM) | P-RNase L IC50 (µM) |

| Myricetin | 320 | 110 |

| Vitexin | 190 | 109 |

| Hyperoside | 1.63 | 3.5 |

Table 2: IC50 Values of Other Small Molecule Inhibitors against RNase L [6][7]

| Compound | H-RNase L IC50 (µM) | Notes |

| Sunitinib | 1.4 | Also a receptor tyrosine kinase inhibitor. |

| Ellagic Acid | 0.0735 | Identified through a kinase inhibitor library screen. |

| Valoneic Acid Dilactone | Not specified in µM, but noted as a superior inhibitor to Ellagic Acid | Identified through SAR analysis of Ellagic Acid. |

Signaling Pathways

The following diagrams illustrate the core signaling pathways involving RNase L and a conceptual workflow for inhibitor screening.

References

- 1. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 5. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Targeting Ribonucleases with Small Molecules and Bifunctional Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Validation of RNase L Activators, Featuring RNase L-IN-2

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the principles and methodologies for the target validation of novel small molecule activators of Ribonuclease L (RNase L), using the hypothetical validation of RNase L-IN-2 as a framework.

Introduction to RNase L and its Therapeutic Potential

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, playing a significant role in the host's defense against viral infections.[1] It is the effector enzyme of the interferon (IFN)-induced 2',5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway.[1][2] Upon viral infection, the presence of double-stranded RNA (dsRNA) activates OAS enzymes, which then synthesize 2-5A from ATP.[1][2] The binding of 2-5A to the inactive monomeric form of RNase L induces its dimerization and subsequent activation.[1] Activated RNase L then cleaves single-stranded viral and cellular RNAs, thereby inhibiting protein synthesis and viral replication.[1]

The direct activation of RNase L by small molecules presents a promising therapeutic strategy to elicit a broad-spectrum antiviral response, potentially bypassing viral mechanisms that evade the interferon system. This compound is a known activator of RNase L with an EC50 of 22 µM and demonstrates broad-spectrum antiviral activity.[3] This guide outlines the essential studies required to validate that such a compound directly targets and activates RNase L to produce its antiviral effects.

The RNase L Signaling Pathway

The activation of RNase L is a tightly regulated process initiated by the recognition of viral dsRNA. The following diagram illustrates the canonical signaling cascade.

Experimental Workflow for Target Validation

Validating a novel RNase L activator requires a multi-step approach, progressing from in vitro biochemical assays to cell-based functional assays. This workflow ensures that the compound's activity is directly attributable to RNase L activation.

Data Presentation: Quantitative Summary

The following tables provide a structured format for presenting the quantitative data obtained during the target validation studies of a compound like this compound.

Table 1: In Vitro Biochemical Activity

| Compound | Assay Type | Target | EC50 (µM) | Maximum Activation (%) |

|---|---|---|---|---|

| This compound | FRET | Human RNase L | 22 | Data to be determined |

| 2-5A (Control) | FRET | Human RNase L | Data to be determined | 100 |

Table 2: Cell-Based Antiviral Efficacy and Cytotoxicity

| Virus (e.g., EMCV) | Cell Line | Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

|---|---|---|---|---|---|

| Encephalomyocarditis Virus | A549 (WT) | This compound | Data to be determined | Data to be determined | Data to be determined |

| Encephalomyocarditis Virus | A549 (RNase L KO) | this compound | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

In Vitro RNase L Activation: FRET-Based Assay

This assay provides a direct measure of the compound's ability to activate purified RNase L in a cell-free system.[4][5]

Principle: A short, single-stranded RNA oligonucleotide is dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to low fluorescence. Upon activation of RNase L, the RNA probe is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant human RNase L

-

FRET RNA probe (e.g., 5'-FAM-oligo(U)-BHQ1-3')

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 1.5 mM MgCl2, 1 mM DTT

-

This compound and other test compounds

-

2-5A (positive control)

-

384-well black plates

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the FRET RNA probe at a final concentration of 100 nM.

-

Add recombinant RNase L to the mixture to a final concentration of 10-20 nM.

-

Dispense the RNase L/probe mixture into the wells of a 384-well plate.

-

Add serial dilutions of this compound or control compounds to the wells. For the positive control, add 2-5A.

-

Incubate the plate at room temperature for 30-90 minutes, protected from light.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM).

-

Calculate the percent activation relative to the 2-5A control and plot the dose-response curve to determine the EC50 value.

Cellular RNase L Activation: rRNA Cleavage Assay

This assay confirms that the compound can enter cells and activate endogenous RNase L, leading to the cleavage of ribosomal RNA (rRNA).[6]

Principle: Activated RNase L cleaves cellular RNAs, including the abundant 18S and 28S ribosomal RNAs, at specific sites. This results in a characteristic pattern of rRNA cleavage products that can be visualized by electrophoresis.

Materials:

-

Human cell line (e.g., A549) and its RNase L knockout (KO) counterpart

-

Cell culture medium and supplements

-

This compound

-

Poly(I:C) or 2-5A (positive controls for transfection)

-

RNA extraction kit (e.g., TRIzol)

-

Agilent Bioanalyzer or similar capillary electrophoresis system

-

RNA 6000 Nano Kit

Protocol:

-

Seed A549 wild-type (WT) and RNase L KO cells in 6-well plates and grow to ~70-80% confluency.

-

Treat the cells with varying concentrations of this compound for 4-6 hours. Include untreated cells as a negative control. For a positive control, transfect a separate set of cells with poly(I:C) or 2-5A.

-

After the incubation period, wash the cells with PBS and lyse them.

-

Extract total RNA from the cell lysates using an RNA extraction kit according to the manufacturer's protocol.

-

Assess the quantity and purity of the extracted RNA using a NanoDrop spectrophotometer.

-

Analyze the integrity of the RNA using an Agilent Bioanalyzer with an RNA 6000 Nano chip.

-

Examine the resulting electropherogram for the appearance of specific rRNA cleavage products in the this compound-treated WT cells, which should be absent in the untreated WT cells and in all conditions for the RNase L KO cells.

Functional Target Validation: Cell-Based Antiviral Assay

This assay determines the compound's ability to inhibit viral replication in a cell-based model and confirms that this activity is dependent on RNase L.

Principle: The antiviral efficacy of the RNase L activator is quantified by measuring the reduction in viral titer or viral protein expression in treated versus untreated infected cells. The use of both wild-type and RNase L-deficient (KO) cells is critical to demonstrate that the antiviral effect is mediated through the intended target.

Materials:

-

A549 WT and RNase L KO cells

-

A suitable challenge virus (e.g., Encephalomyocarditis virus - EMCV, a picornavirus sensitive to RNase L)

-

Cell culture medium

-

This compound

-

Method for quantifying viral replication (e.g., plaque assay, RT-qPCR for viral RNA, or ELISA for viral proteins)

-

Reagents for cytotoxicity assay (e.g., MTS or MTT)

Protocol:

-

Seed A549 WT and RNase L KO cells in 96-well plates.

-

Treat the cells with a serial dilution of this compound for 2-4 hours prior to infection.

-

Infect the cells with the virus at a low multiplicity of infection (MOI), for example, 0.1.

-

Incubate the infected cells for a period appropriate for the virus replication cycle (e.g., 18-24 hours for EMCV).

-

After incubation, collect the cell culture supernatant to determine the viral titer using a plaque assay. Alternatively, lyse the cells to quantify viral RNA by RT-qPCR or viral protein by ELISA.

-

In parallel, treat uninfected cells with the same concentrations of this compound to assess cytotoxicity using an MTS or MTT assay.

-

Calculate the EC50 (the concentration that inhibits viral replication by 50%) and the CC50 (the concentration that reduces cell viability by 50%).

-

The compound is considered a specific RNase L activator if it shows potent antiviral activity in WT cells but significantly reduced or no activity in RNase L KO cells.

Conclusion

The validation of a small molecule activator of RNase L, such as this compound, requires a systematic and rigorous approach. The combination of in vitro biochemical assays to demonstrate direct enzyme activation, cellular assays to confirm target engagement in a physiological context, and functional antiviral assays using appropriate genetic knockouts provides a robust body of evidence for the compound's mechanism of action. This guide outlines the core experimental framework necessary to achieve this validation, providing researchers with the tools to confidently advance novel RNase L-targeted therapeutics.

References

- 1. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A Convenient and Sensitive Fluorescence Resonance Energy Transfer Assay for RNase L and 2′,5′ Oligoadenylates | Springer Nature Experiments [experiments.springernature.com]

- 5. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Nuclease: A Technical Guide to the Role of RNase L in Viral Replication

For Immediate Release

[City, State] – [Date] – This whitepaper provides an in-depth technical examination of Ribonuclease L (RNase L), a critical effector protein in the innate immune response to viral infections. Targeted at researchers, scientists, and drug development professionals, this document details the activation, mechanism of action, and profound impact of RNase L on viral replication, alongside methods for its study and its potential as a therapeutic target.

Executive Summary

The interferon-inducible 2'-5'-oligoadenylate (2-5A) synthetase (OAS)/RNase L pathway is a cornerstone of the host's intrinsic antiviral defenses. Upon detection of viral double-stranded RNA (dsRNA), OAS enzymes synthesize 2-5A, a unique second messenger that activates the latent endoribonuclease, RNase L. Once active, RNase L indiscriminately cleaves single-stranded RNA (ssRNA), including both viral and host transcripts, thereby crippling viral replication and inducing a cellular state non-conducive to pathogen propagation. This guide explores the molecular intricacies of this pathway, quantifies its antiviral efficacy, details viral countermeasures, and provides comprehensive protocols for its investigation.

The 2-5A/RNase L Signaling Pathway

The activation of RNase L is a tightly regulated, multi-step process initiated by the recognition of viral pathogen-associated molecular patterns (PAMPs), specifically dsRNA, a common byproduct of viral replication.

Activation Cascade:

-

Interferon Induction : Viral infection triggers the production of interferons (IFNs), which upregulate the expression of hundreds of IFN-stimulated genes (ISGs), including the OAS family of proteins.[1][2]

-

dsRNA Recognition : OAS proteins act as intracellular sensors that recognize and bind to dsRNA.[3][4] In humans, OAS3 has been identified as the primary sensor required for RNase L activation during infection by a diverse range of viruses.[5][6]

-

2-5A Synthesis : Upon binding dsRNA, activated OAS enzymes polymerize ATP into 2',5'-linked oligoadenylates (2-5A).[3][4][7]

-

RNase L Activation : The latent, monomeric RNase L binds 2-5A at its N-terminal ankyrin repeat domain.[3][8] This binding induces a conformational change, leading to the dimerization of RNase L, which is the catalytically active form of the enzyme.[4][9]

The following diagram illustrates the activation pathway of RNase L.

Mechanism of Antiviral Action

Activated RNase L is a potent endoribonuclease that cleaves single-stranded RNAs, leading to a multifaceted antiviral state.

-

Direct Viral RNA Degradation : RNase L directly targets and cleaves viral genomic RNA and viral mRNAs.[10][11] It shows a preference for cleaving after Uracil-Uracil (UU) and Uracil-Adenine (UA) dinucleotide sequences.[12] This degradation is a primary mechanism for inhibiting the synthesis of viral proteins and new virions.[10]

-

Host Transcriptome Shutdown : RNase L is not specific to viral RNA; it also degrades cellular RNAs, including ribosomal RNA (rRNA) and messenger RNA (mRNA).[1][12] This widespread RNA degradation, termed 2-5A-mediated decay (2-5AMD), leads to a global reduction in protein synthesis, making the cellular environment hostile for viral replication.[13]

-

Amplification of Innate Immunity : The small RNA fragments generated by RNase L cleavage can act as novel PAMPs. These fragments can be recognized by other innate immune sensors like RIG-I and MDA5, leading to an amplified production of type I interferons and other pro-inflammatory cytokines, thus reinforcing the antiviral state.[3][8][14]

-

Induction of Apoptosis : Sustained activation of RNase L can trigger programmed cell death (apoptosis) in the infected cell. This is a crucial host defense mechanism to eliminate the viral reservoir and prevent further spread.

Quantitative Impact on Viral Replication

The antiviral effect of RNase L is significant, and its absence leads to substantially higher viral yields. Studies using knockout (KO) cell lines and animal models have provided quantitative data on its importance.

| Virus Family | Virus | Host System | RNase L Status | Titer Change (Fold Increase vs. WT) | Reference |

| Flaviviridae | West Nile Virus (WNV) | A549 cells | Knockout (KO) | ~100-fold | [5] |

| Togaviridae | Sindbis Virus (SINV) | A549 cells | Knockout (KO) | >10-fold | [5] |

| Picornaviridae | Encephalomyocarditis virus (EMCV) | RNase L-/- Mice | Knockout (KO) | Significantly higher mortality and viral load | [15] |

| Orthomyxoviridae | Influenza A Virus (ΔNS1) | A549 cells | Knockdown (shRNA) | >100-fold | [16] |

| Coronaviridae | Murine Hepatitis Virus (MHV) | RNase L-/- Mice | Knockout (KO) | Failure to clear infection | |

| Paramyxoviridae | Sendai Virus | RNase L-/- Mice | Knockout (KO) | Reduced IFN-β induction |

Table 1: Impact of RNase L deficiency on viral titers and infection outcome.

| Gene Knockout | Virus | Host System | Titer Change (Fold Increase vs. WT) | Reference |

| OAS3-KO | West Nile Virus (WNV) | A549 cells | ~20-fold | [5] |

| OAS3-KO | Sindbis Virus (SINV) | A549 cells | ~30-fold | [5] |

| OAS3-KO | West Nile Virus (WNV) | HT1080 cells | ~9-fold | [5] |

| OAS1-KO | Lentiviral Vector | HEK293T cells | ~2.3-fold | [17] |

Table 2: Impact of OAS gene deficiency on viral titers, highlighting the critical role of OAS3 in activating the RNase L pathway.

Viral Evasion Strategies

Given the potent antiviral pressure exerted by RNase L, many viruses have evolved sophisticated mechanisms to antagonize this pathway.

-

dsRNA Sequestration : Proteins like the Influenza A virus NS1 protein bind to and sequester dsRNA, preventing its recognition by OAS and subsequent activation of the pathway.[18]

-

2-5A Degradation : Some coronaviruses and rotaviruses encode phosphodiesterases (PDEs), such as the murine hepatitis virus (MHV) ns2 protein and rotavirus VP3, which specifically degrade 2-5A, thereby preventing RNase L activation.[2][19][20]

-

Direct RNase L Inhibition : The L* protein of Theiler's murine encephalomyelitis virus (a picornavirus) directly binds to the ankyrin repeat domain of RNase L, preventing 2-5A binding and subsequent activation.[8][21] Group C enteroviruses contain a conserved RNA structure that acts as a competitive inhibitor of the RNase L endoribonuclease domain.[22]

The following diagram illustrates these viral evasion tactics.

Key Experimental Protocols

Studying the RNase L pathway requires a combination of virological and biochemical assays. The following are foundational protocols for assessing the components and activity of this system.

Protocol: Viral Titer Quantification by Plaque Assay

This assay quantifies the concentration of infectious virus particles in a sample.

Materials:

-

Confluent monolayer of susceptible host cells in 6-well plates.

-

Virus stock of unknown concentration.

-

Growth medium and serum-free medium.

-

Overlay medium (e.g., 2x growth medium mixed 1:1 with 1.6% agarose (B213101) or methylcellulose).

-

Phosphate-Buffered Saline (PBS).

-

Fixing solution (e.g., 10% formaldehyde).

-

Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

-

Serial Dilutions : Prepare 10-fold serial dilutions of the virus stock in serum-free medium (e.g., 10-2 to 10-8).

-

Infection : Remove growth medium from the cell monolayers. Wash once with PBS. Inoculate each well with 0.1-0.2 mL of a virus dilution. Incubate for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

-

Overlay : Aspirate the inoculum. Gently add 2-3 mL of overlay medium to each well. The semi-solid overlay restricts viral spread to adjacent cells, forming discrete plaques.

-

Incubation : Incubate the plates at 37°C for a period appropriate for the virus (typically 2-10 days) until visible plaques are formed.

-

Fixation and Staining : Aspirate the overlay medium. Add 1 mL of fixing solution and incubate for at least 30 minutes. Discard the fixative and add 1 mL of crystal violet staining solution for 15-30 minutes.

-

Counting : Gently wash the wells with water to remove excess stain and allow to air dry. Count the number of plaques in wells that have between 10-100 distinct plaques.

-

Calculation : Calculate the viral titer in Plaque-Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Average number of plaques) / (Dilution factor × Volume of inoculum in mL)

Protocol: Assessment of RNase L Activity by rRNA Degradation Assay

This assay provides a qualitative measure of RNase L activation by observing the characteristic cleavage of ribosomal RNA.

Materials:

-

Cell pellets from mock-infected, virus-infected, or 2-5A transfected cells.

-

RNA extraction kit (e.g., TRIzol-based or column-based).

-

RNA analysis system (e.g., Agilent Bioanalyzer, TapeStation, or standard denaturing agarose gel electrophoresis).

-

RNase-free water, buffers, and consumables.

Procedure:

-

Sample Collection : Harvest cells at desired time points post-infection or treatment and prepare cell pellets.

-

RNA Extraction : Isolate total RNA from cell pellets according to the manufacturer's protocol of the chosen RNA extraction kit. Ensure all steps are performed in an RNase-free environment.

-

RNA Quantification and Quality Check : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Electrophoretic Analysis :

-

Agilent Bioanalyzer/TapeStation : Load an appropriate amount of total RNA (typically 50-250 ng) onto an RNA chip/tape and run according to the manufacturer's instructions.

-

Denaturing Agarose Gel : Run 1-5 µg of total RNA on a formaldehyde-containing agarose gel. Stain with ethidium (B1194527) bromide or SYBR Safe.

-

-

Data Analysis : Analyze the resulting electropherogram or gel image. In cells with activated RNase L, the 28S and 18S rRNA bands will appear degraded, often with the appearance of distinct, smaller cleavage products. Compare the rRNA integrity of experimental samples to that of mock-infected or RNase L-KO control cells.[11][23]

Protocol: FRET-Based RNase L Activity Assay

This in vitro assay provides a quantitative measure of RNase L enzymatic activity using a fluorescence resonance energy transfer (FRET) probe.

Materials:

-

Purified RNase L or cell lysate containing RNase L.

-

Synthetic 2-5A.

-

FRET RNA probe: A short ssRNA oligonucleotide (e.g., 20-40 nt) labeled with a fluorophore (e.g., 6-FAM) on one end and a quencher (e.g., BHQ-1) on the other.[21][24]

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 80 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

96-well microplate and a fluorescence plate reader.

Procedure:

-

Reaction Setup : In a 96-well plate, combine the reaction buffer, RNase L source (purified protein or lysate), and varying concentrations of 2-5A or the test compound.

-

Initiate Reaction : Add the FRET RNA probe to each well to a final concentration of ~100 nM. The quencher in the intact probe suppresses the signal from the fluorophore.

-

Kinetic Measurement : Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the chosen fluorophore. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis : As RNase L cleaves the FRET probe, the fluorophore and quencher are separated, resulting in an increase in fluorescence. Calculate the initial reaction velocity (rate of fluorescence increase) for each condition. Plot the velocity against the concentration of 2-5A or inhibitor to determine EC₅₀ or IC₅₀ values.[24][25]

The workflow for these key experiments is visualized below.

Therapeutic Implications and Future Directions

The central role of the OAS/RNase L pathway in antiviral immunity makes it an attractive target for therapeutic intervention.

-

Pathway Agonists : Small molecules that mimic 2-5A or otherwise activate RNase L could serve as broad-spectrum antiviral agents. The challenge lies in delivering these molecules into target cells and managing potential off-target toxicity from widespread RNA degradation.

-

Targeting Viral Antagonists : Developing drugs that inhibit viral proteins responsible for evading the RNase L pathway (e.g., viral PDEs or direct inhibitors) could restore this crucial host defense mechanism. This approach would be specific to viruses that employ such evasion strategies.

-

Biomarker Development : The activation state of the RNase L pathway, such as the presence of rRNA cleavage products or elevated 2-5A levels, could serve as a biomarker for certain viral infections or inflammatory diseases.

Future research will continue to elucidate the full range of RNase L substrates, its non-canonical roles in cellular processes, and the intricate interplay with other arms of the immune system. A deeper understanding of its regulation and substrate specificity will be paramount for harnessing its therapeutic potential while minimizing adverse effects.

Conclusion

RNase L stands as a sentinel and potent executioner in the cellular defense against viral invaders. Its activation via the OAS/2-5A axis triggers a powerful cascade that directly degrades viral RNA, shuts down the host's translational machinery, and amplifies the broader immune response. While viruses have co-evolved countermeasures, the fundamental importance of this pathway is underscored by the significant increase in viral replication observed in its absence. The methods and data presented in this guide provide a framework for researchers to further investigate this critical antiviral system and explore its potential in the development of next-generation host-directed antiviral therapies.

References

- 1. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]

- 2. Detecting viruses: the plaque assay | Virology Blog [virology.ws]

- 3. Plaque-Forming Titer Assays - Creative Biolabs [creative-biolabs.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of RNase L is dependent on OAS3 expression during infection with diverse human viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. New Insights into the Role of RNase L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Unusual Role of Ribonuclease L in Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RNase L Mediates the Antiviral Effect of Interferon through a Selective Reduction in Viral RNA during Encephalomyocarditis Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNase L Targets Distinct Sites in Influenza A Virus RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Type-Specific Effects of RNase L on Viral Induction of Beta Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of the antiviral factor RNase L triggers translation of non-coding mRNA sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Viral Encounters with 2′,5′-Oligoadenylate Synthetase and RNase L during the Interferon Antiviral Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An improved RT-qPCR method for direct quantification of enveloped RNA viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. RNase L limits host and viral protein synthesis via inhibition of mRNA export - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved lentiviral vector titers from a multi-gene knockout packaging line - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Six useful viral qRT-PCR tips - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 20. New advances in our understanding of the “unique” RNase L in host pathogen interaction and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A convenient and sensitive fluorescence resonance energy transfer assay for RNase L and 2',5' oligoadenylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Using fluorescence resonance energy transfer (FRET) for measuring 2-5A analogues ability to activate RNase L - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Biology and Binding Pocket of RNase L-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology, binding pocket, and mechanism of action of RNase L-IN-2, a small-molecule activator of Ribonuclease L (RNase L). This document collates available quantitative data, details key experimental protocols for its characterization, and visualizes relevant biological pathways and experimental workflows.

Introduction to RNase L

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune response to viral infections.[1][2] It is an interferon-induced endoribonuclease that, upon activation, degrades both viral and cellular single-stranded RNA, thereby inhibiting protein synthesis and viral replication.[1][2] The activation of RNase L is tightly regulated by the 2-5A system. In response to viral double-stranded RNA (dsRNA), interferon-induced oligoadenylate (B1213165) synthetases (OAS) synthesize 2',5'-linked oligoadenylates (2-5A).[3][4] These 2-5A molecules act as second messengers, binding to the ankyrin repeat domain of latent RNase L monomers, which induces their dimerization and subsequent activation of the C-terminal ribonuclease domain.[3][4]

Structurally, RNase L is composed of three key domains:

-

N-terminal Ankyrin Repeat Domain (ARD): Responsible for binding the 2-5A activator.

-

Pseudokinase (PK) Domain: While catalytically inactive as a kinase, this domain is essential for dimerization and allosteric regulation of the ribonuclease activity. It contains an ATP-binding pocket.

-

C-terminal Ribonuclease (RNase) Domain: Possesses the catalytic activity for RNA cleavage.

Given its central role in antiviral immunity, RNase L is a compelling target for therapeutic intervention. Small molecules that can directly activate RNase L, bypassing the upstream 2-5A signaling pathway, hold promise as broad-spectrum antiviral agents.

This compound: A Small-Molecule Activator

This compound is a small molecule identified as a direct activator of RNase L.[5] It is also referred to as "compound 2" in the primary literature that describes its discovery.[6]

Quantitative Data

The following table summarizes the key quantitative data for this compound's activity.

| Parameter | Value | Assay Conditions | Reference |

| EC50 | 22 µM | FRET-based RNase L activity assay | [5][6] |

Structural Biology and Binding Pocket

As of the current literature, a co-crystal structure of RNase L in complex with this compound has not been reported. Therefore, the precise binding pocket and the detailed molecular interactions of this compound with RNase L remain to be elucidated. However, the discovery of small-molecule inhibitors that bind to the ATP-binding pocket of the pseudokinase domain suggests this as a potential allosteric regulatory site that could also be targeted by activators.[7][8][9][10] It is hypothesized that this compound may bind to a pocket on RNase L that induces a conformational change mimicking the 2-5A-bound active state, leading to dimerization and activation of the ribonuclease domain.

Signaling and Activation Pathways

Natural Activation of RNase L

The canonical pathway for RNase L activation is initiated by the recognition of viral dsRNA.

Caption: The 2-5A/RNase L signaling pathway.

Proposed Mechanism of this compound Action

This compound bypasses the initial steps of the natural pathway by directly activating RNase L.

Caption: Proposed mechanism of RNase L activation by this compound.

Experimental Protocols

The identification and characterization of this compound involved several key experimental procedures.

High-Throughput Screening (HTS) for RNase L Activators

A fluorescence resonance energy transfer (FRET)-based assay was employed for the high-throughput screening of small-molecule libraries to identify activators of RNase L.[6]

Principle: An RNA substrate is dually labeled with a fluorophore (e.g., FAM) at one end and a quencher (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in a low fluorescence signal. Upon cleavage of the RNA substrate by activated RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Protocol:

-

Reaction Mixture Preparation: In a 384-well plate format, prepare a reaction mixture containing recombinant human RNase L, the FRET RNA probe, and the compound to be tested in a suitable cleavage buffer (e.g., 25 mM Tris-HCl, pH 7.4, 100 mM KCl, 10 mM MgCl₂, and 2.5 mM DTT).

-

Incubation: Incubate the reaction mixtures at room temperature (22°C) for a defined period (e.g., 60-90 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Data Analysis: Identify "hits" as compounds that cause a significant increase in fluorescence compared to control wells containing DMSO without any compound.

Caption: Experimental workflow for HTS of RNase L activators.

Ribonuclease Activity Assays for Hit Validation

To confirm the activity of hit compounds like this compound and to characterize their mechanism, various ribonuclease assays are performed.[6]

4.2.1. FRET-Based Confirmatory Assay This assay is similar to the HTS assay but is run with varying concentrations of the hit compound to determine its EC₅₀. The natural activator 2-5A is used as a positive control.[6]

4.2.2. Gel-Based RNA Cleavage Assay Principle: This assay directly visualizes the cleavage of an RNA substrate by activated RNase L.

Protocol:

-

Reaction Setup: Incubate recombinant RNase L with the activator (this compound or 2-5A) and a specific RNA substrate in cleavage buffer.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Stop the reaction and run the samples on a denaturing urea-PAGE gel.

-

Visualization: Stain the gel with a suitable dye (e.g., SYBR Gold) and visualize the RNA bands under UV light. Cleavage of the full-length RNA substrate into smaller fragments indicates RNase L activity. The cleavage pattern can also confirm the sequence specificity of RNase L (typically after UU or UA dinucleotides).[6]

4.2.3. Cellular rRNA Cleavage Assay Principle: Activation of RNase L in cells leads to the characteristic cleavage of ribosomal RNA (rRNA). This assay assesses the activity of the compound in a cellular context.[11]

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., A549 cells) with the test compound for a specified duration.

-

RNA Extraction: Isolate total RNA from the treated cells.

-

RNA Integrity Analysis: Analyze the integrity of the extracted RNA using a microfluidics-based platform (e.g., Agilent Bioanalyzer).

-

Data Interpretation: The appearance of specific rRNA cleavage products and a decrease in the RNA Integrity Number (RIN) in compound-treated cells compared to control cells indicates cellular RNase L activation.[11]

Conclusion

This compound represents a promising class of small-molecule activators of RNase L with the potential for development as broad-spectrum antiviral therapeutics. While its precise binding site and the structural basis for its activation of RNase L are yet to be fully elucidated, the experimental methodologies for its discovery and characterization are well-defined. Further studies, including co-crystallization of RNase L with this compound, will be instrumental in understanding its detailed mechanism of action and in guiding the rational design of more potent and specific RNase L activators.

References

- 1. Diverse functions of RNase L and implications in pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribonuclease L - Wikipedia [en.wikipedia.org]

- 3. A Scientific Journey Through the 2-5A/RNase L System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimeric Structure of Pseudokinase RNase L Bound to 2-5A Reveals a Basis for Interferon-Induced Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pnas.org [pnas.org]

- 7. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Item - Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - figshare - Figshare [figshare.com]

- 11. academic.oup.com [academic.oup.com]

The Vanguard of Antiviral Strategy: An In-depth Technical Guide to Early-Stage Research on RNase L Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Ribonuclease L (RNase L) stands as a critical sentinel in the innate immune system, an interferon-induced enzyme that, upon activation, orchestrates a potent antiviral state by degrading cellular and viral RNA. While this function is crucial for host defense, its dysregulation is implicated in the pathology of certain inflammatory and autoimmune diseases, such as Aicardi-Goutières syndrome. Consequently, the development of small molecule inhibitors of RNase L has emerged as a promising therapeutic avenue. This technical guide provides a comprehensive overview of the foundational research in the discovery and characterization of RNase L inhibitors, with a focus on data-driven insights and detailed experimental methodologies.

The RNase L Signaling Pathway: A Cascade of Antiviral Defense

The activation of RNase L is a tightly regulated process initiated by the detection of viral double-stranded RNA (dsRNA). This triggers a signaling cascade that transforms the latent RNase L monomer into a catalytically active dimer, ready to execute its antiviral functions.

Upon viral infection, interferon-stimulated genes, including the Oligoadenylate Synthetases (OAS), are upregulated.[1] Viral dsRNA binds to and activates OAS proteins, which then synthesize 2'-5' linked oligoadenylates (2-5A) from ATP.[1][2] These 2-5A molecules act as second messengers, binding to the ankyrin repeat domain of inactive, monomeric RNase L.[1][2] This binding event induces a conformational change, leading to the dimerization and subsequent activation of RNase L's endoribonuclease domain.[2][3] The active RNase L dimer then cleaves single-stranded viral and cellular RNAs, leading to a variety of downstream cellular effects, including the induction of apoptosis, autophagy, and the production of more interferon-beta (IFN-β), amplifying the antiviral response.[1]

Classes and Mechanisms of RNase L Inhibitors

The pursuit of RNase L inhibitors has led to the discovery of several classes of molecules, each with a distinct mechanism of action. These can be broadly categorized as allosteric inhibitors that bind to the pseudokinase domain, competitive inhibitors of the ribonuclease domain, and inhibitors that prevent the binding of the 2-5A activator.

Allosteric Inhibitors: Sunitinib, a multi-kinase inhibitor, binds to the ATP-binding pocket of the pseudokinase domain of RNase L.[2][3] This binding event allosterically inhibits the enzyme by destabilizing the active dimer conformation.[2][3] Similarly, the natural flavonoid myricetin also binds to the ATP-binding pocket of the pseudokinase domain, leading to allosteric inhibition.[4]

Competitive Inhibitors: Certain viral RNAs, termed competitive inhibitor RNAs (ciRNA), can directly compete with the substrate for the active site of the ribonuclease domain of RNase L.[5]

Activator Binding Inhibitors: The L* protein from Theiler's murine encephalomyelitis virus employs a unique inhibitory mechanism by binding to the ankyrin repeat domain of RNase L, thereby preventing the binding of the 2-5A activator and subsequent enzyme activation.[1][6][7]

Other Small Molecules: Phenolic compounds such as ellagic acid and its derivative, valoneic acid dilactone, have been identified as potent RNase L inhibitors.[8][9] Interestingly, their mechanism does not involve binding to the pseudokinase domain's ATP pocket.[8][9][10]

Quantitative Analysis of RNase L Inhibitors

The potency of RNase L inhibitors is quantified through the determination of their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values. These metrics are crucial for comparing the efficacy of different compounds and for guiding lead optimization efforts. The following table summarizes the reported values for several key RNase L inhibitors.

| Compound | Class | Assay Type | Target | IC50 | EC50 | Reference(s) |

| Sunitinib | Kinase Inhibitor | In vitro (FRET) | Human RNase L | 1.4 µM | - | [9] |

| Sunitinib | Cell-based (Antiviral) | Human Cells | RNase L | - | 1 µM | [9] |

| Hyperoside | Flavonoid | In vitro (FRET) | Human RNase L | 1.63 µM | - | [4] |

| Myricetin | Flavonoid | In vitro (FRET) | Human RNase L | 264 µM | - | [11] |

| Myricetin | Flavonoid | In vitro (FRET) | Porcine RNase L | 173 µM | - | [11] |

| Valoneic Acid Dilactone (VAL) | Phenolic | In vitro | RNase L | Nanomolar range | - | [4] |

| Valoneic Acid Dilactone (VAL) | Cell-based | RNase L | - | Micromolar range | [4] | |

| Ellagic Acid (EA) | Phenolic | In vitro (FRET) | Porcine RNase L | 73.5 nM | - | [9] |

| Viral ciRNA | RNA | In vitro (FRET) | RNase L | Ki = 34 nM | - | [5] |

Experimental Protocols for RNase L Inhibitor Characterization

The discovery and validation of RNase L inhibitors rely on a suite of robust biochemical and cell-based assays. The following sections detail the methodologies for key experiments cited in early-stage research.

Fluorescence Resonance Energy Transfer (FRET)-Based RNase L Activity Assay

This high-throughput-compatible assay is a cornerstone for screening and characterizing RNase L inhibitors. It measures the cleavage of a fluorophore- and quencher-labeled RNA substrate.

-

Principle: An RNA oligonucleotide substrate is dually labeled with a fluorescent donor (e.g., FAM) at one end and a quencher molecule (e.g., BHQ1) at the other. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage by active RNase L, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.

-

Reagents and Materials:

-

Recombinant human RNase L

-

2-5A (p3A(2'p5'A)2)

-

FRET-RNA substrate (e.g., 5'-FAM-UUA UCA AAU UCU UAU UUG CCC CAU UUU UUU GGU UUA-BHQ1-3')

-

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 100 mM KCl, 10 mM MgCl2, 2.5 mM DTT

-

Test compounds (inhibitors) dissolved in DMSO

-

384-well black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing RNase L (e.g., 10 nM) and the FRET-RNA substrate (e.g., 100 nM) in the assay buffer.

-

Add the test compounds at various concentrations to the wells of the 384-well plate. Include appropriate controls (e.g., DMSO vehicle).

-

Initiate the reaction by adding the RNase L activator, 2-5A (e.g., 0.5 nM).

-

Incubate the plate at room temperature (e.g., 22°C) for a defined period (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Calculate the percent inhibition for each compound concentration relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based rRNA Cleavage Assay

This assay assesses the ability of a compound to inhibit RNase L activity within a cellular context by monitoring the integrity of ribosomal RNA (rRNA), a known substrate of RNase L.

-

Principle: Activation of RNase L in cells leads to the specific cleavage of 18S and 28S rRNA into characteristic fragments. The inhibitory effect of a compound can be determined by its ability to prevent this rRNA degradation.

-

Reagents and Materials:

-

Human cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compounds (inhibitors)

-

2-5A

-

Transfection reagent (for 2-5A delivery)

-

RNA extraction kit

-

Agilent Bioanalyzer or similar capillary electrophoresis system

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with various concentrations of the test compound for a specified duration (e.g., 4 hours).

-

Activate cellular RNase L by transfecting the cells with 2-5A (e.g., 1 µM) for a defined period (e.g., 2-6 hours).

-

Harvest the cells and extract total RNA using a suitable kit.

-

Analyze the integrity of the extracted RNA using a Bioanalyzer.

-

Examine the electropherograms for the presence of intact 18S and 28S rRNA peaks. A reduction in the characteristic cleavage products in the presence of the inhibitor indicates its cellular activity.[12]

-

In Vitro RNase L Dimerization Assay (Crosslinking)

This assay directly investigates the effect of inhibitors on the dimerization of RNase L, a critical step for its activation.

-

Principle: In the presence of the activator 2-5A, RNase L monomers associate to form dimers. The addition of a chemical crosslinker covalently links the monomers in the dimer, allowing for their visualization by SDS-PAGE and western blotting.

-

Reagents and Materials:

-

Purified recombinant RNase L

-

2-5A

-

Test compounds (inhibitors)

-

Crosslinking agent (e.g., disuccinimidyl suberate (B1241622) - DSS)

-

Reaction buffer

-

SDS-PAGE gels

-

Western blotting reagents and anti-RNase L antibody

-

-

Procedure:

-

Incubate purified RNase L with or without the test compound.

-

Induce dimerization by adding 2-5A.

-

Add the crosslinking agent (e.g., DSS) and incubate to allow for covalent bond formation between the monomers of the dimer.

-

Quench the crosslinking reaction.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a membrane and perform a western blot using an anti-RNase L antibody.

-

The presence of a higher molecular weight band corresponding to the RNase L dimer indicates successful dimerization. A reduction in this band in the presence of an inhibitor suggests interference with the dimerization process.

-

A Typical Workflow for RNase L Inhibitor Discovery

The identification of novel RNase L inhibitors often follows a structured workflow, beginning with a broad screen of a compound library and progressing through stages of hit validation and lead optimization. Fragment-based drug discovery (FBDD) has proven to be a particularly effective approach.

The process typically begins with a high-throughput screen of a fragment library against RNase L using a sensitive biophysical method like a FRET-based assay.[13][14][15] Initial "hits" are then subjected to validation, which includes determining their IC50 values through dose-response experiments and confirming direct binding to the target protein using techniques such as Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR).[4][16] For validated hits, structure-activity relationship (SAR) studies are conducted, often guided by co-crystallography to elucidate the binding mode.[4][16] Promising compounds are then evaluated for their efficacy in cell-based assays to determine their cellular potency (EC50).[4] This iterative process of design, synthesis, and testing aims to optimize the initial fragments into potent and selective lead candidates for further preclinical development.[17][18]

Conclusion

The early-stage research on RNase L inhibitors has laid a solid foundation for the development of novel therapeutics. Through the application of sophisticated screening technologies and detailed biochemical and cellular characterization, a growing number of small molecules with diverse chemical scaffolds and mechanisms of action are being identified. The continued exploration of the structure and function of RNase L, coupled with innovative drug discovery strategies, holds the promise of delivering new treatments for a range of diseases where the RNase L pathway is aberrantly activated. This guide serves as a technical resource to aid researchers in this exciting and rapidly evolving field.

References

- 1. A novel mechanism of RNase L inhibition: Theiler's virus L* protein prevents 2-5A from binding to RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sunitinib inhibits RNase L by destabilizing its active dimer conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A viral RNA competitively inhibits the antiviral endoribonuclease domain of RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evasion of Antiviral Innate Immunity by Theiler's Virus L* Protein through Direct Inhibition of RNase L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. A phenolic small molecule inhibitor of RNase L prevents cell death from ADAR1 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. pnas.org [pnas.org]

- 11. axonmedchem.com [axonmedchem.com]

- 12. RNase L Cleavage Products Promote Switch from Autophagy to Apoptosis by Caspase-Mediated Cleavage of Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. Identification of Small Molecule Inhibitors of RNase L by Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hit-to-Lead Optimization with Zebrafish: Early Drug Development | ZeClinics [zeclinics.com]

- 18. The Role of Lead Optimization in Drug Discovery | Biobide [biobide.com]

The Impact of RNase L Inhibition on Cellular RNA Homeostasis: A Technical Overview of RNase L-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ribonuclease L (RNase L) is a crucial enzyme in the innate immune system, acting as a key effector of the interferon-induced antiviral response. Upon activation by 2',5'-oligoadenylates (2-5A), RNase L dimerizes and indiscriminately cleaves single-stranded RNA, leading to a global degradation of both viral and cellular RNA. This process inhibits viral replication but can also lead to cellular stress and apoptosis. The development of specific inhibitors for RNase L, such as the hypothetical compound RNase L-IN-2, offers a valuable tool to dissect the complex roles of RNase L in various cellular processes and presents a potential therapeutic avenue for diseases characterized by aberrant RNase L activation, such as Aicardi-Goutières syndrome. This technical guide provides an in-depth analysis of the effects of RNase L inhibition on cellular RNA degradation, focusing on the mechanism of action, quantitative data of known inhibitors, and detailed experimental protocols to assess their efficacy.

The RNase L Signaling Pathway and Its Inhibition

The activation of RNase L is a tightly regulated process initiated by the detection of viral double-stranded RNA (dsRNA). This triggers the synthesis of 2-5A by oligoadenylate (B1213165) synthetases (OAS). 2-5A then binds to the ankyrin repeat domain of latent RNase L monomers, inducing their dimerization and subsequent activation of the C-terminal ribonuclease domain. Activated RNase L proceeds to cleave a wide range of single-stranded RNAs, including messenger RNA (mRNA) and ribosomal RNA (rRNA), leading to a shutdown of protein synthesis and the induction of apoptosis.